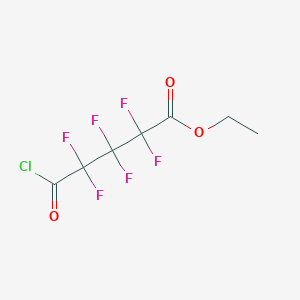
4-Carbethoxyhexafluorobutyryl chloride
Overview
Description
4-Carbethoxyhexafluorobutyryl chloride is a chemical reagent used in derivatization techniques for the identification and quantification of various compounds. It has been specifically utilized in the analysis of ethylene glycol in human serum and phenmetrazine in urine. The reagent facilitates the formation of derivatives that are less volatile and exhibit distinct mass spectral properties, which are advantageous for mass spectrometric analysis .
Synthesis Analysis
While the provided papers do not detail the synthesis of 4-carbethoxyhexafluorobutyryl chloride itself, they do describe its application in synthesizing derivatives of ethylene glycol and phenmetrazine for analytical purposes. The derivatization with 4-carbethoxyhexafluorobutyryl chloride leads to the formation of derivatives that produce distinct protonated molecular ion peaks in chemical ionization mass spectrometry, aiding in the unambiguous identification of the substances being analyzed .
Molecular Structure Analysis
The molecular structure of the derivatives formed by the reaction with 4-carbethoxyhexafluorobutyryl chloride is such that they exhibit a distinct protonated molecular ion peak in mass spectrometry. For instance, the derivatized form of ethylene glycol shows a peak at m/z 563, while the derivatized phenmetrazine shows a molecular ion at m/z 427 in electron ionization mass spectrometry . These distinct peaks are indicative of the molecular structure of the derivatives, which are significantly altered from their underivatized forms.
Chemical Reactions Analysis
The chemical reactions involving 4-carbethoxyhexafluorobutyryl chloride lead to the formation of stable derivatives suitable for mass spectrometric analysis. The reagent reacts with ethylene glycol and phenmetrazine to form derivatives that are less prone to interference from other substances present in biological matrices like serum and urine. This property is particularly important for the accurate quantification of these substances in forensic and clinical toxicology .
Physical and Chemical Properties Analysis
The derivatives formed by the reaction with 4-carbethoxyhexafluorobutyryl chloride have physical and chemical properties that make them suitable for gas chromatography and mass spectrometric analysis. They are less volatile than their underivatized counterparts and exhibit excellent chromatographic properties, such as reduced tailing and longer retention times. These properties enhance the precision and accuracy of the analytical methods used for the detection and quantification of substances like ethylene glycol and phenmetrazine .
Scientific Research Applications
- Summary of the Application : 4-Carbethoxyhexafluorobutyryl chloride is used in a novel derivatization technique of ethylene glycol from human serum. This technique is important for both medical and legal purposes as ethylene glycol poisoning is a common problem .
- Methods of Application or Experimental Procedures : The technique involves using 4-Carbethoxyhexafluorobutyryl chloride to derivatize ethylene glycol, which produces a distinct protonated molecular ion peak at m/z 563 in chemical ionization mode . This aids in the unambiguous confirmation of ethylene glycol. The technique is not limited to 1,2-diols and can derivatize any glycol .
- Results or Outcomes : The technique yields less volatile derivatives than any conventional derivatives and is free from interference from the serum matrix . Quantitation of ethylene glycol can be easily achieved by using 1, 2-butanediol as an internal standard .
Safety And Hazards
4-Carbethoxyhexafluorobutyryl chloride is classified as causing burns (R34) . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing, gloves, and eye/face protection should be worn . In case of an accident or if you feel unwell, seek medical advice immediately (show the label where possible) .
Future Directions
properties
IUPAC Name |
ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF6O3/c1-2-17-4(16)6(11,12)7(13,14)5(9,10)3(8)15/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRXGDHRDQKNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(=O)Cl)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171484 | |
| Record name | 4-Carbethoxyhexafluorobutyryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carbethoxyhexafluorobutyryl chloride | |
CAS RN |
18381-53-8 | |
| Record name | 4-Carbethoxyhexafluorobutyryl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018381538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Carbethoxyhexafluorobutyryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl hexafluoroglutaryl chloride 97% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)


